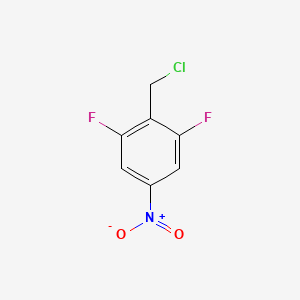

2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene

描述

属性

IUPAC Name |

2-(chloromethyl)-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBHJGUMXZHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkali Metal Fluoride-Mediated Nucleophilic Aromatic Substitution

- The primary method for introducing fluorine atoms into chloronitrobenzene rings involves nucleophilic aromatic substitution (S_NAr) using alkali metal fluorides, particularly potassium fluoride (KF).

- Heating dichloronitrobenzene with an excess of potassium fluoride at temperatures ranging from 125°C to 200°C results in selective substitution of chlorine by fluorine to form chlorofluoronitrobenzenes and difluoronitrobenzenes.

- The reaction is typically performed in the absence of solvent or in polar aprotic solvents such as sulfolane, dimethylpropyleneurea (DMPU), or mixtures thereof, which enhance fluoride ion nucleophilicity and solubility.

Catalysts and Additives

- Catalysts such as quaternary ammonium salts, quaternary phosphonium salts, crown ethers (e.g., 18-crown-6), and polyethylene glycol dimethyl ether are employed to increase the reaction rate and yield by facilitating fluoride ion transfer.

- The water content of potassium fluoride is critical; a small amount (0.2–2.5% by weight) of water improves reactivity by maintaining fluoride ion mobility without causing hydrolysis or side reactions.

- Acid scavengers and phase-transfer catalysts are also used to optimize reaction conditions and minimize side reactions.

Reaction Conditions and Yields

- For example, heating 2,4-dichloronitrobenzene with potassium fluoride and catalytic amounts of tetraalkylammonium salts in sulfolane at 180°C for 17–28 hours yields chlorofluoronitrobenzenes and difluoronitrobenzenes in high yield without additional purification.

Introduction of the Chloromethyl Group

- The chloromethyl substituent at the 2-position is introduced via chloromethylation of the difluorinated nitrobenzene intermediate.

- Chloromethylation typically involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride or chloromethyl ethers under acidic conditions.

- The presence of electron-withdrawing nitro and fluorine substituents directs the chloromethylation to the desired position and controls regioselectivity.

- Specific protocols for chloromethylation of difluorinated nitrobenzene derivatives are less commonly detailed in patents but follow classical electrophilic aromatic substitution mechanisms under controlled temperature to avoid overreaction or polymerization.

Representative Preparation Procedure (Integrated)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | React 2,4-dichloronitrobenzene with excess KF (3–5 equiv.) in sulfolane at 140–190°C, with tetraalkylammonium salt catalyst, 17–28 h | Partial substitution of Cl by F to give 1,3-difluoro-4-chloronitrobenzene |

| 2 | Isolate difluorochloronitrobenzene intermediate | Purification by distillation or crystallization |

| 3 | Chloromethylation with formaldehyde and HCl or chloromethyl ether under acidic conditions at controlled temperature | Introduction of chloromethyl group at the 2-position |

| 4 | Purification and isolation of this compound | Final product obtained with high purity |

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as sulfolane combined with dialkyl ureas (e.g., dimethylpropyleneurea) significantly improves fluorination efficiency and selectivity by enhancing fluoride ion nucleophilicity and stabilizing transition states.

- Phase-transfer catalysts like 18-crown-6 ether and tetraethylene glycol dimethyl ether facilitate fluoride transfer, reducing reaction times and increasing yields.

- Maintaining a slight water content in potassium fluoride avoids the need for extensive drying and improves reaction reproducibility.

- Reaction temperature control is crucial; temperatures above 200°C may degrade catalysts and reduce selectivity, while lower temperatures slow the reaction.

- Removal of the product during reaction via fractional distillation can drive the equilibrium but is energy-intensive; thus, batch processes with optimized solvent and catalyst systems are preferred.

Summary Table of Preparation Parameters and Effects

| Parameter | Effect on Preparation | Optimal Range/Notes |

|---|---|---|

| Potassium Fluoride Ratio | Higher ratios increase fluorination yield | 3–5 equivalents preferred |

| Solvent System | Enhances fluoride ion activity and reaction kinetics | Sulfolane + dialkyl ureas (e.g., DMPU) |

| Catalyst Type | Phase-transfer catalysts increase rate and selectivity | 18-crown-6, tetraalkylammonium salts |

| Water Content in KF | Small amount improves fluoride mobility | 0.2–2.5% by weight |

| Reaction Temperature | Balances rate and catalyst stability | 140–190°C |

| Reaction Time | Longer times improve conversion but may reduce selectivity | 12–30 hours |

| Chloromethylation Conditions | Controls regioselectivity and avoids side reactions | Acidic medium, controlled temperature |

化学反应分析

Types of Reactions

2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-(Aminomethyl)-1,3-difluoro-5-nitrobenzene.

Oxidation: Formation of 2-(Carboxymethyl)-1,3-difluoro-5-nitrobenzene

科学研究应用

2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability and resistance to degradation.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to interact with biological targets

作用机制

The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. The nitro group can participate in redox reactions, altering the electronic properties of the compound and influencing its reactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The compound’s closest structural analogs differ in the positions of substituents or the nature of halogens. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations :

Hazard Profiles and Handling

- Shared Hazards : Both the target compound and its isomer 5-(Chloromethyl)-1,3-difluoro-2-nitrobenzene exhibit H302 (harmful if swallowed) and H314 (causes severe skin burns), necessitating strict handling protocols .

- Dichloro Derivatives : Compounds with additional chlorine atoms (e.g., 1-Chloro-3-(chloromethyl)-5-nitrobenzene) may pose higher environmental risks due to increased halogen persistence .

生物活性

2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene (CAS No. 1343441-16-6) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The molecular formula of this compound is C7H5ClF2N2O2. Its structure features a nitro group, two fluorine atoms, and a chloromethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group is known to undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity was compared with standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic (e.g., Ampicillin) MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 32 | 64 |

| Mycobacterium smegmatis | 4 | Not applicable |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Normal Cell Line IC50 (μM) |

|---|---|---|

| HeLa (cervical cancer) | 15 | >100 |

| MCF-7 (breast cancer) | 20 | >100 |

| A549 (lung cancer) | 25 | >100 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy.

Case Studies

A recent case study focused on the synthesis and biological evaluation of derivatives of this compound. The study reported that modifications to the chloromethyl group significantly impacted the biological activity of the derivatives. For instance, compounds with larger alkyl groups showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

常见问题

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene in academic settings?

Methodological Answer: The synthesis of this compound likely involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

Fluorination : Employ Balz-Schiemann reaction conditions (e.g., diazotization of aniline derivatives followed by thermal decomposition) to install fluorine atoms at positions 1 and 3 .

Chloromethylation : Use chloromethyl methyl ether (MOMCl) or formaldehyde/HCl in the presence of Lewis acids (e.g., ZnCl₂) to introduce the chloromethyl group at position 4. Note: Chloromethylation requires strict temperature control (20–30°C) to prevent polymerization .

Q. Critical Considerations :

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact (risk of HCl release) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (NO₂, F, CH₂Cl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The 1,3-difluoro and 5-nitro groups activate the ring toward NAS at the 4-position (para to nitro). Computational studies (DFT) suggest:

- Nitro Group : Lowers LUMO energy, enhancing electrophilicity.

- Fluorine : Ortho/para-directing but deactivating; however, the meta-fluorine (position 3) creates a steric and electronic environment favoring attack at position 4 .

- CH₂Cl : Minimal electronic effect but may sterically hinder adjacent positions.

Q. Experimental Validation :

Q. What strategies mitigate byproduct formation during chloromethylation?

Methodological Answer: Common byproducts include dimerized chloromethyl derivatives and over-chlorinated species. Mitigation approaches:

- Low-Temperature Reaction : Maintain 20–25°C during chloromethylation to suppress Friedel-Crafts alkylation side reactions .

- Catalyst Optimization : Use ZnCl₂ (0.1 equiv.) instead of AlCl₃ to reduce acid-catalyzed polymerization .

- Workup : Quench with ice-cold NaHCO₃ to neutralize excess HCl, then extract with EtOAc to isolate the product .

Q. How can the nitro group be selectively reduced without affecting the C-Cl bond?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C (10%) in ethanol under H₂ (1 atm) at 25°C. The chloromethyl group remains intact due to milder conditions .

- Chemoselective Agents : Employ SnCl₂ in HCl/EtOH (1:1) at 0°C. Monitor reduction via UV-Vis (loss of nitro λmax ~270 nm) .

Caution : Avoid LiAlH₄ or high-temperature hydrogenation, which may cleave C-Cl bonds.

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。